Trifluoromethanesulfonyl chloride

説明

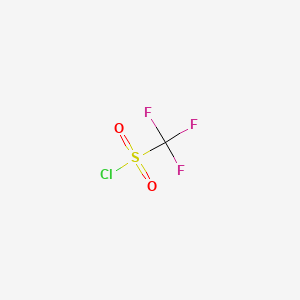

Trifluoromethanesulfonyl chloride: . It is soluble in dichloromethane, tetrahydrofuran, and dioxane. This compound is widely used in organic synthesis due to its strong electron-withdrawing properties and its ability to act as a leaving group in nucleophilic substitution reactions.

Synthetic Routes and Reaction Conditions:

Chlorination of Trifluoromethanesulfonic Acid: One common method involves the chlorination of trifluoromethanesulfonic acid.

Chlorination of Sodium Triflate: Another method is the chlorination of sodium triflate.

Oxidation of this compound: this compound can also be prepared by oxidizing trifluoromethanesulfinyl chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure purity and yield.

Types of Reactions:

Nucleophilic Substitution: this compound reacts with oxygen nucleophiles to form triflate derivatives.

Amination: It reacts with nitrogen nucleophiles to form trifluoromethanesulfonamides (triflamides).

Sulfonylation: It can introduce the trifluoromethylsulfonyl group into various substrates.

Chlorination: It is used as an electrophilic chlorinating agent.

Common Reagents and Conditions:

Oxygen Nucleophiles: Water, alcohols, phenols.

Nitrogen Nucleophiles: Amines, ammonia.

Conditions: Typically, reactions are carried out in solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.

Major Products Formed:

Triflate Derivatives: Used in metal-catalyzed coupling reactions.

Triflamides: Used in pharmaceuticals and agrochemicals.

Chlorinated Compounds: Used in further synthetic transformations.

Chemistry:

Trifluoromethylation: Used to introduce trifluoromethyl groups into organic compounds, enhancing their stability and biological activity.

Catalysis: Employed as a catalyst or additive in various organic reactions.

Biology:

Pharmaceuticals: this compound is used in the synthesis of drugs that contain trifluoromethyl groups, which can improve their pharmacokinetic properties.

Medicine:

Drug Development: It is used in the synthesis of active pharmaceutical ingredients (APIs) that require trifluoromethyl groups for enhanced efficacy.

Industry:

Agrochemicals: Used in the production of herbicides and pesticides that contain trifluoromethyl groups.

Specialty Materials: Employed in the synthesis of materials with specific physical and chemical properties.

Molecular Targets and Pathways:

Electrophilic Chlorination: this compound acts as an electrophile, reacting with nucleophiles to form chlorinated products.

Trifluoromethylation: The trifluoromethyl group is introduced into organic molecules, affecting their reactivity and stability.

Mechanism:

Nucleophilic Substitution: The triflyl group (CF3SO2) acts as a good leaving group, facilitating nucleophilic substitution reactions.

Electrophilic Chlorination: The chlorine atom in this compound is highly electrophilic, reacting with nucleophiles to form chlorinated products.

類似化合物との比較

Trifluoromethanesulfonic Acid (CF3SO3H): A related compound that is used in similar reactions but is less reactive than trifluoromethanesulfonyl chloride.

Sodium Triflate (CF3SO3Na): Another related compound used in trifluoromethylation reactions.

Uniqueness:

Higher Reactivity: this compound is more reactive than its related compounds, making it more suitable for certain synthetic applications.

Versatility: It can be used in a wider range of reactions, including chlorination and sulfonylation.

生物活性

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), a sulfonyl halide, is increasingly recognized for its diverse applications in organic synthesis and its biological activity. This article explores the compound's biological effects, mechanisms, and applications based on current research findings.

This compound is synthesized through the reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine. The reaction can be summarized as follows:

This method allows for the efficient production of CF₃SO₂Cl, which is characterized by its strong electrophilic nature due to the presence of the trifluoromethyl group (CF₃) and sulfonyl chloride moiety .

- Electrophilic Reactions : CF₃SO₂Cl acts as an electrophile in various reactions, enabling the formation of C–CF₃ bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals. Its ability to react with nucleophiles allows for the generation of trifluoromethanesulfonamides, which exhibit significant biological activity .

- Antagonistic Effects : Research indicates that derivatives of trifluoromethanesulfonyl compounds can function as antagonists for certain receptors, such as progesterone receptors. This suggests potential applications in therapeutic areas like hormone-related conditions .

- Catalytic Properties : The compound serves as a catalyst in numerous organic reactions, including cycloaddition and Friedel–Crafts reactions, enhancing the efficiency of synthesizing biologically active compounds .

Applications in Drug Development

This compound and its derivatives have been utilized in developing various pharmaceuticals:

- Triflamides : These compounds derived from CF₃SO₂Cl show promise as building blocks in drug synthesis due to their biological activity and ability to modify reactivity in organic substrates .

- Antimicrobial Agents : Some studies have indicated that trifluoromethanesulfonamide derivatives possess antimicrobial properties, making them candidates for further development in treating infections .

Study 1: Triflamide Derivatives as Receptor Antagonists

A study published in 2022 explored the synthesis of triflamide derivatives from CF₃SO₂Cl, demonstrating their effectiveness as progesterone receptor antagonists. This research highlights the potential for these compounds in treating conditions linked to hormonal imbalances .

Study 2: Electrophilic Trifluoromethylation

Balaraman et al. (2017) investigated the use of CF₃SO₂Cl in electrophilic trifluoromethylation reactions involving β-nitroalkenes. The results showed that these reactions could lead to high yields of desired products under mild conditions, emphasizing the utility of CF₃SO₂Cl in synthetic organic chemistry .

Data Table: Biological Activities and Applications

| Compound | Biological Activity | Applications |

|---|---|---|

| Trifluoromethanesulfonamide | Progesterone receptor antagonist | Hormonal therapies |

| Triflamide derivatives | Antimicrobial properties | Infection treatment |

| CF₃SO₂Cl | Electrophilic agent for C–CF₃ bond formation | Drug synthesis |

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

TfCl serves as a crucial intermediate in the synthesis of various pharmaceuticals, including:

- Anticancer agents : It is used in the preparation of inhibitors for H-PGDS (Hematopoietic prostaglandin D synthase), Rho-kinase, KSP (Kinesin spindle protein), CSF-1R (Colony-stimulating factor 1 receptor), and renin inhibitors .

- Antibacterial drugs : Its role as a synthetic raw material extends to the development of antibacterial compounds .

Case Study: Synthesis of Resveratrol Trimethyl Ether

TfCl is utilized in synthesizing resveratrol trimethyl ether, an important precursor for various therapeutic agents . This compound has shown potential in weight loss and cancer treatment applications.

Applications in Organic Synthesis

Trifluoromethylation

TfCl is widely recognized as a trifluoromethylating agent, facilitating the fluoroalkylation of heterocycles, arenes, and heteroarenes . This process enhances the biological activity and stability of organic compounds.

Sulfonation and Chlorination Reactions

In addition to trifluoromethylation, TfCl acts as a sulfonating agent for alcohols and can chlorinate carbanions effectively. These reactions are critical for modifying organic molecules to improve their properties or reactivity .

Material Science Applications

Battery Electrolytes

Recent studies have highlighted TfCl's potential in developing battery electrolytes. For instance, chlorosulfonyl trifluoromethanesulfonyl imide has been identified as an efficient building block for battery applications, showcasing TfCl's versatility beyond traditional organic chemistry .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Synthesis | Anticancer agents, antibacterial drugs |

| Organic Synthesis | Trifluoromethylation, sulfonation, chlorination |

| Material Science | Battery electrolytes |

Q & A

Basic Research Questions

Q. What are the critical physical properties of trifluoromethanesulfonyl chloride that influence its handling in laboratory settings?

this compound (CFSOCl) has a boiling point of 29–32°C and a density of 1.583 g/mL at 25°C . Its low boiling point necessitates storage at 0–6°C to prevent volatilization . The compound’s high reactivity with moisture requires anhydrous handling under inert atmospheres (e.g., nitrogen or argon) to avoid hydrolysis, which generates toxic byproducts like HCl and sulfur oxides .

Q. How can researchers safely synthesize this compound in the lab?

A common method involves reacting trifluoromethanesulfonic acid anhydride with lithium phenylacetylide to form the sulfonyl chloride derivative. The reaction requires strict temperature control (room temperature, 3-day reaction time) and purification via column chromatography to remove triethylammonium chloride byproducts . Safety protocols include using fume hoods and personal protective equipment (PPE) to mitigate exposure to corrosive vapors .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : NMR is critical for verifying the trifluoromethyl group (δ ≈ -70 ppm).

- Mass Spectrometry : Molecular ion peaks at m/z 168.52 (M) confirm the molecular weight .

- Infrared Spectroscopy : Strong absorption bands at 1350–1400 cm (S=O stretching) and 1150–1250 cm (C-F stretching) are diagnostic .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethanesulfonyl group enhance its reactivity in Diels-Alder reactions?

The trifluoromethanesulfonyl group’s strong electron-withdrawing effect (σ > 1.5) polarizes the acetylene triple bond in phenyl(trifluoromethanesulfonyl)acetylene, accelerating Diels-Alder reactions. Kinetic studies show a 235-fold rate increase compared to phenylpropioloyl chloride with 1,3-diphenylisobenzofuran at 108°C . This reactivity is attributed to the group’s ability to stabilize transition states through inductive effects .

Q. What methodologies resolve contradictions in reported boiling points (29–32°C vs. 32–33°C)?

Discrepancies in boiling points (e.g., 29–32°C vs. 305–306 K (32–33°C) ) arise from measurement techniques. Dynamic distillation under reduced pressure (e.g., 1 atm vs. vacuum) and purity levels (≥98% ) affect observed values. Researchers should validate purity via gas chromatography and report measurement conditions explicitly .

Q. How can this compound be utilized in trifluoromethylthiolation reactions?

Triphenylphosphine-mediated reactions enable direct trifluoromethylthiolation of heterocycles like indolizine and pyrrole. For example, this compound reacts with indolizine in dichloromethane at 0°C, yielding SCF-substituted products with >90% efficiency. Catalyst choice (e.g., Pd/C) and solvent polarity are critical for regioselectivity .

Q. What are the mechanistic insights into its reaction with CH acids?

this compound reacts with CH acids (e.g., cyclohexanethiol) via nucleophilic substitution at sulfur, forming stable sulfonates. Kinetic studies in anhydrous THF reveal second-order dependence on both reactants, with activation parameters (Δ = 45 kJ/mol, Δ = -120 J/mol·K) suggesting a concerted mechanism .

Q. Methodological Best Practices

Q. How should researchers mitigate hazards during large-scale reactions?

- Ventilation : Use explosion-proof fume hoods to manage HCl gas release .

- Quenching : Neutralize residual CFSOCl with cold aqueous NaHCO before disposal .

- Personal Protective Equipment : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory .

Q. What strategies optimize yield in multi-step syntheses involving CF3_33SO2_22Cl?

特性

IUPAC Name |

trifluoromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCWBWNLSTIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194943 | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; Boiling point = 29-32 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

535.6 [mmHg] | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

421-83-0 | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。